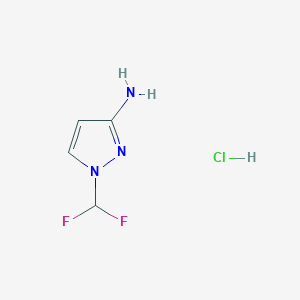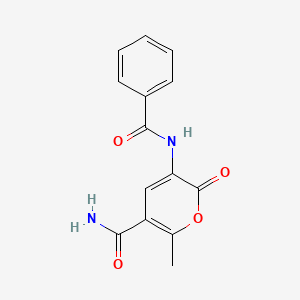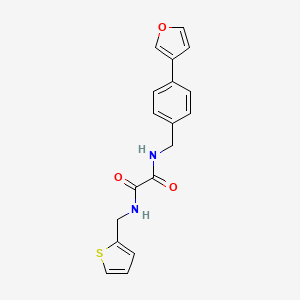
N1-(4-(furan-3-yl)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Benzyl is often used in organic synthesis to introduce a phenyl group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Oxalamide is a compound containing a carbonyl group flanked by two amide groups.
Synthesis Analysis
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .Applications De Recherche Scientifique
Catalytic Activity Enhancement
N,N'-Bisoxalamides, including derivatives like N1-(4-(furan-3-yl)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide, have shown significant potential in enhancing catalytic activities. Specifically, these compounds have been effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This advancement enables the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures and catalyst loadings, offering a pathway to pharmaceutically important building blocks with high selectivity (Bhunia, Kumar, & Ma, 2017).
Aza-Piancatelli Rearrangement
The compound's structural components, particularly furan and thiophene rings, have been utilized in the aza-Piancatelli rearrangement to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology stands out for its good yields, high selectivity, low catalyst loading, and faster reaction times, underlining the versatility of furan and thiophene derivatives in synthetic organic chemistry (Reddy et al., 2012).
Polymer Synthesis
Furan and thiophene-containing compounds like N1-(4-(furan-3-yl)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide are integral in synthesizing novel hybrid polymers. These polymers, with thiophenylanilino and furanylanilino backbones, exhibit electroactive properties with potential applications in materials science. The synthesis involves electrophilic aromatic conditions and Stille cross-coupling reactions, leading to polymers that can be oxidized and reduced with minimal loss of activity (Baldwin et al., 2008).
Coupling Reactions
The utilization of N,N'-bis(thiophen-2-ylmethyl)oxalamide in Cu-catalyzed coupling reactions, particularly Goldberg amidation, showcases the compound's potential in creating diverse chemical bonds. This catalyst system is notably effective with less reactive (hetero)aryl chlorides, expanding the scope of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides in synthesis (De, Yin, & Ma, 2017).
Electrophilic Aromatic Reactivities
Research into the reactivities of aromatic heterocycles, such as those containing furan and thiophene rings, has been a crucial aspect of understanding and harnessing the chemical behavior of compounds like N1-(4-(furan-3-yl)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide. These studies have implications for designing and executing synthetic strategies involving electrophilic aromatic substitution, providing insights into the reactivity patterns of such complex molecules (Amin & Taylor, 1978).
Mécanisme D'action
Furan Compounds
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Compounds containing a furan ring have various biological activities and are found in a number of medicinal drugs .
Thiophene Compounds
Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry .
Benzyl Compounds
Benzyl is the term used for the substituent or molecular fragment possessing the structure C6H5CH2–. Benzyl features a benzene ring attached to a CH2 group. Some of its derivatives have medicinal properties .
Oxalamide Compounds
Oxalamide is a type of amide. Amides are known to have diverse biological activities and are found in many drugs. They can act on a variety of biological targets, including receptors and enzymes .
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-17(18(22)20-11-16-2-1-9-24-16)19-10-13-3-5-14(6-4-13)15-7-8-23-12-15/h1-9,12H,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTRDDLIMULFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

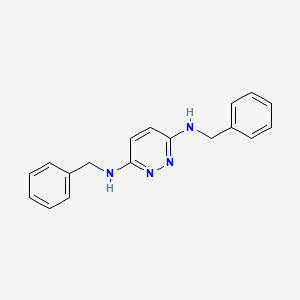
![5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2607425.png)
![N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607426.png)
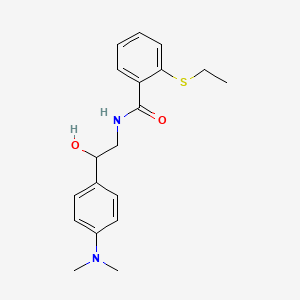
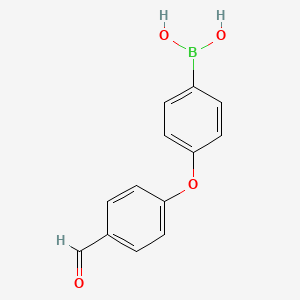
![7-Chloro-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2607430.png)
![3-[[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2607433.png)
![2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide](/img/structure/B2607437.png)


![(E)-2-(naphthalen-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2607441.png)
![Ethyl 4-[4-methyl-2-(2-morpholin-4-ylethyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2607442.png)
